5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde
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Overview
Description
5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde is an organic compound that belongs to the class of oxolanes It features a butan-2-yl group attached to the oxolane ring, with an ethoxy group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of butan-2-yl lithium with 2-ethoxyoxolane-2-carbaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(Butan-2-yl)-2-ethoxyoxolane-2-carboxylic acid.
Reduction: 5-(Butan-2-yl)-2-ethoxyoxolane-2-methanol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxolane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Butan-2-yl)-2-methoxyoxolane-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
5-(Butan-2-yl)-2-ethoxyoxolane-2-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
5-(Butan-2-yl)-2-ethoxyoxolane-2-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
Uniqueness
5-(Butan-2-yl)-2-ethoxyoxolane-2-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.
Properties
CAS No. |
63003-07-6 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
5-butan-2-yl-2-ethoxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C11H20O3/c1-4-9(3)10-6-7-11(8-12,14-10)13-5-2/h8-10H,4-7H2,1-3H3 |
InChI Key |
UAIWWLMEEXRDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCC(O1)(C=O)OCC |
Origin of Product |
United States |
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